molecular formula C11H10FN3 B2982329 N2-(4-fluorophenyl)pyridine-2,3-diamine CAS No. 41010-70-2

N2-(4-fluorophenyl)pyridine-2,3-diamine

Cat. No.: B2982329
CAS No.: 41010-70-2
M. Wt: 203.22
InChI Key: KANSXBGVFUJMTJ-UHFFFAOYSA-N
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Description

N2-(4-fluorophenyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C11H10FN3 It is known for its unique structure, which includes a pyridine ring substituted with a fluorophenyl group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine typically involves the reaction of 2-pyridinamine with N-(4-fluorophenyl)-3-nitro-2-pyridinamine under specific conditions. The reaction is carried out in the presence of a reducing agent, such as hydrogen gas or a metal catalyst, to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: N2-(4-fluorophen

Properties

IUPAC Name

2-N-(4-fluorophenyl)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANSXBGVFUJMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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